molecular formula C22H18F3N3O3 B2496452 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 867312-01-4

2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2496452
CAS No.: 867312-01-4
M. Wt: 429.399
InChI Key: XTRJLHDCOVDOOB-RZTVDGLLSA-N
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Description

2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N3O3 and its molecular weight is 429.399. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

The compound 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, related to imidazolidine derivatives, has been studied for its molecular structure. In particular, research by Sethusankar et al. (2002) on a similar compound, 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, detailed its crystallization, showing the imidazolidine-2,4-dione system to be essentially planar. This analysis revealed significant dihedral angles between the planes of the imidazolidine and phenyl rings, alongside interactions stabilizing the molecular structure and packing, including C-H.O and N-H.O interactions (Sethusankar et al., 2002).

Antimicrobial and Genotoxic Properties

Research into benzoimidazole derivatives, closely related to the chemical structure of the compound , has been conducted to explore their antimicrobial and genotoxic properties. Benvenuti et al. (1997) synthesized and analyzed various derivatives for these activities, providing insights into the potential biomedical applications of similar compounds (Benvenuti et al., 1997).

Hypoglycemic Activity

A study on novel 2, 4-thiazolidinedione derivatives, which share a structural resemblance to the compound, demonstrated promising hypoglycemic activity. Nikalje et al. (2012) synthesized a series of derivatives and evaluated their effectiveness in a Wister albino mice model, contributing to the understanding of how structural variations in these compounds might affect their biological activity (Nikalje et al., 2012).

Novel Triazafulvalene Systems

Research by Uršič et al. (2010) focused on the synthesis of derivatives forming a new triazafulvalene system, highlighting the versatility of similar compounds in the development of novel molecular systems with potential applications in material science and pharmacology (Uršič et al., 2010).

Antimicrobial Agent Development

A patented approach by ASTRAZENECA AB (2004) described the use of 2,5-dioxoimidazolidin-4-yl acetamides and analogues as inhibitors of metalloproteinase MMP-12, with specific compounds demonstrating efficacy in treating MMP-12 mediated disorders such as asthma or chronic obstructive pulmonary disease (COPD). This research underscores the therapeutic potential of compounds structurally related to this compound in treating respiratory disorders (Expert Opinion on Therapeutic Patents, 2004).

Properties

IUPAC Name

2-[(4Z)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3/c1-14(10-15-6-3-2-4-7-15)11-18-20(30)28(21(31)27-18)13-19(29)26-17-9-5-8-16(12-17)22(23,24)25/h2-12H,13H2,1H3,(H,26,29)(H,27,31)/b14-10+,18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRJLHDCOVDOOB-RZTVDGLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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